molecular formula C10H10F2N2O2 B1401935 1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one CAS No. 1378261-25-6

1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one

Cat. No.: B1401935
CAS No.: 1378261-25-6
M. Wt: 228.2 g/mol
InChI Key: KGPFUEIVUWJXAP-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one can be compared with other similar compounds, such as:

Biological Activity

1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}F2_2N2_2O
  • CAS Number : 1378261-25-6

This compound contains a difluoromethoxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. Notably, it has been shown to inhibit β-secretase (BACE1), which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease pathology .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showcasing potential as antimycobacterial agents .

Neuroprotective Effects

The inhibition of BACE1 suggests a role in neuroprotection. Studies have demonstrated that this compound can reduce amyloid-beta plaque formation, thus potentially mitigating cognitive decline in neurodegenerative diseases such as Alzheimer's .

Table 1: Biological Activity Overview

Activity Description References
AntimicrobialInhibits growth of Mycobacterium tuberculosis
NeuroprotectiveReduces amyloid-beta levels in Alzheimer's models
Enzyme InhibitionInhibits β-secretase (BACE1)

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models for Alzheimer's disease, treatment with this compound resulted in a significant decrease in amyloid plaque burden compared to control groups. This suggests a promising avenue for therapeutic intervention in cognitive impairments associated with Alzheimer’s disease .

Case Study 2: Antimycobacterial Activity

A series of compounds related to this compound were tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that these compounds exhibited potent activity with minimal cytotoxicity, highlighting their potential as new therapeutic agents against resistant tuberculosis strains .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound derivatives to enhance their bioavailability and efficacy. These modifications aim to improve the compound's stability and reduce potential side effects while maintaining its therapeutic effects against targeted diseases .

Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-2-7(6-8)14-5-4-13-10(14)15/h1-3,6,9H,4-5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPFUEIVUWJXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235415
Record name 2-Imidazolidinone, 1-[3-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378261-25-6
Record name 2-Imidazolidinone, 1-[3-(difluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1378261-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinone, 1-[3-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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